Strontiumoxid

Übersicht

Beschreibung

Strontium oxide, also known as strontia, is a chemical compound with the formula SrO. It is formed when strontium reacts with oxygen. Strontium oxide is a strongly basic oxide and appears as colorless cubic crystals. It is commonly used in various industrial applications due to its unique properties .

Wissenschaftliche Forschungsanwendungen

Strontium oxide has numerous applications in scientific research:

- Chemistry: Used as a catalyst in various organic reactions and in the synthesis of other strontium compounds .

- Biology and Medicine: Strontium oxide nanoparticles have shown potential in biomedical imaging, cancer therapy, and drug delivery .

- Industry: Utilized in the production of cathode ray tubes, glass, ceramics, and as a component in certain types of cement .

- Environmental Science: Employed in photocatalytic degradation of pollutants .

Wirkmechanismus

Target of Action

Strontium oxide (SrO) is a compound that primarily targets bone tissue . It is known to interact with osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . Strontium oxide’s interaction with these cells plays a crucial role in its mechanism of action .

Mode of Action

Strontium oxide’s mode of action is unique and dual-faceted. It increases the deposition of new bone by osteoblasts and simultaneously reduces the resorption of bone by osteoclasts . This dual action helps in maintaining the balance between bone formation and resorption, which is critical for bone health .

Biochemical Pathways

It is known that strontium can stimulate the cn-nfatc signaling pathway in osteoblasts This pathway is involved in the regulation of bone formation

Pharmacokinetics

Strontium-based nanoparticles have been used in targeted drug delivery, suggesting that they may have favorable adme properties .

Result of Action

The result of strontium oxide’s action is the promotion of bone health. By stimulating bone formation and inhibiting bone resorption, strontium oxide can help manage conditions like osteoporosis . Additionally, strontium oxide nanoparticles have shown antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater .

Action Environment

The action of strontium oxide can be influenced by various environmental factors. For instance, the synthesis method can affect the properties of strontium oxide nanoparticles, which in turn can influence their biological activity . Additionally, strontium oxide’s action can be influenced by its physical environment. For example, strontium oxide nanoparticles have been shown to exhibit enhanced photocatalytic activity under visible light, which can be utilized for the treatment of industrial wastewater .

Biochemische Analyse

Biochemical Properties

Strontium oxide nanoparticles (SrONPs) have been synthesized using biomass-free filtrate from the endophytic fungus Aspergillus sp. LCJ315 . These SrONPs have shown antimicrobial activity against Candida albicans . Furthermore, SrONPs exhibited potent antioxidant and anti-inflammatory activities . The biochemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects .

Cellular Effects

Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . Strontium ranelate in lower doses can enhance human adipose-derived stem cells (hASC) osteogenic differentiation but higher doses can cause hASC apoptosis by activating ERK signaling pathway .

Molecular Mechanism

Strontium oxide (SrO) is a large bandgap insulating alkaline earth metal oxide with cubic rock salt structure like NaCl and shows non-magnetic behavior . Strontium oxides are utilized for numerous medicinal purposes, such as substitutes for tissue or body components, therapeutic implant cement and filling as compounds .

Temporal Effects in Laboratory Settings

Strontium-based nanoparticles have been found to elicit a prolonged immune response , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of strontium oxide vary with different dosages in animal models. For instance, strontium ranelate has been found to enhance human adipose-derived stem cells (hASC) osteogenic differentiation at lower doses, but higher doses can cause hASC apoptosis .

Metabolic Pathways

Strontium is known to stimulate calcium signaling , suggesting that it may interact with enzymes or cofactors involved in calcium-dependent metabolic pathways.

Transport and Distribution

The mobility of radioactive strontium migration in the geo-environment is often favored due to its similarity to calcium ions but can be retarded through the strong interactions with soil organic materials, clay minerals, and other oxides present in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium oxide can be synthesized through several methods:

Direct Reaction: Strontium metal reacts with oxygen to form strontium oxide.

Decomposition of Strontium Carbonate: Heating strontium carbonate (SrCO₃) in the presence of carbon (charcoal) at high temperatures (around 1400°C) results in the formation of strontium oxide.

Decomposition of Strontium Nitrate: Heating strontium nitrate (Sr(NO₃)₂) also yields strontium oxide.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Strontium oxide undergoes various chemical reactions:

Oxidation: Strontium oxide can react with oxygen to form strontium peroxide (SrO₂) under high-pressure conditions.

Reaction with Water: Strontium oxide reacts with water to form strontium hydroxide (Sr(OH)₂), releasing heat.

Reaction with Acids: Strontium oxide reacts with acids to form strontium salts and water.

Reduction: Elemental strontium can be formed when strontium oxide is heated with aluminum in a vacuum.

Common Reagents and Conditions:

Oxygen: For oxidation reactions.

Water: For hydration reactions.

Acids: For forming strontium salts.

Aluminum: For reduction reactions.

Major Products:

- Strontium Peroxide (SrO₂)

- Strontium Hydroxide (Sr(OH)₂)

- Strontium Salts

Vergleich Mit ähnlichen Verbindungen

Strontium oxide is similar to other alkaline earth metal oxides such as:

- Beryllium Oxide (BeO)

- Magnesium Oxide (MgO)

- Calcium Oxide (CaO)

- Barium Oxide (BaO)

Uniqueness:

- Higher Basicity: Strontium oxide is a strongly basic oxide compared to some of its counterparts .

- Applications in Cathode Ray Tubes: Unique use in blocking X-ray emissions in cathode ray tubes .

Strontium oxide stands out due to its specific applications in various fields, making it a valuable compound in both scientific research and industrial applications.

Eigenschaften

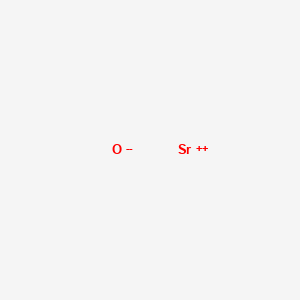

IUPAC Name |

strontium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Sr/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATRAKWUXMZMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-11-0 | |

| Record name | Strontium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RA22280P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of strontium oxide?

A1: Strontium oxide has the molecular formula SrO. Its molecular weight is 103.62 g/mol.

Q2: What is the crystal structure of strontium oxide?

A2: Strontium oxide typically exhibits a face-centered cubic (fcc) crystal structure. This structure has been confirmed by X-ray diffraction studies. []

Q3: What spectroscopic techniques are used to characterize strontium oxide?

A3: Various spectroscopic techniques are employed to characterize strontium oxide, including:

- X-ray diffraction (XRD): Used to determine the crystal structure and size. [, , , ]

- Fourier transform infrared spectroscopy (FTIR): Provides information on the chemical bonds, specifically the Sr-O bond. [, , , ]

- Scanning electron microscopy (SEM): Reveals the morphology and size of the nanoparticles. [, , , ]

- UV-Visible spectroscopy: Used to study the optical properties and determine the band gap energy. [, ]

Q4: Is strontium oxide stable at high temperatures?

A4: Strontium oxide demonstrates good thermal stability. It has been successfully used in applications requiring high temperatures, such as thermionic cathodes, which operate at temperatures up to 1380 K (approximately 1107 °C). []

Q5: How does strontium oxide interact with platinum at high temperatures?

A5: When strontium oxide is heated on a platinum surface at high temperatures, it partially decomposes into strontium (Sr) atoms and strontium oxide (SrO) molecules in the gaseous phase. This vaporization behavior has been studied using techniques like the Langmuir method and mass spectrometry. [, ]

Q6: Does strontium oxide exhibit catalytic activity?

A6: Yes, strontium oxide has been shown to exhibit catalytic properties in various reactions. For example, it has been explored as a heterogeneous catalyst in the transesterification of waste oils to produce biodiesel. []

Q7: Are there other catalytic applications of strontium oxide?

A8: Yes, strontium oxide nanoparticles embedded in chitosan have shown significant catalytic activity in the synthesis of 2-hydrazono [, , ]thiadiazole derivatives. This nanocomposite exhibits high efficiency, promoting the reaction under milder conditions and offering reusability. []

Q8: Have computational methods been used to study strontium oxide?

A9: Yes, density functional theory (DFT) has been employed to investigate the properties of strontium oxide functionalized graphene nanoflakes for enhanced photocatalytic activity. []

Q9: What insights have DFT calculations provided about strontium oxide functionalized graphene?

A10: DFT calculations suggest that increasing the degree of strontium oxide functionalization on graphene nanoflakes leads to a reduction in the HOMO-LUMO energy gap. This modification in electronic structure enhances the light-harvesting efficiency and impacts the exciton binding energy, making these materials promising for photocatalytic applications. []

Q10: What are some applications of strontium oxide?

A10: Strontium oxide finds applications in diverse fields, including:

- Electronics: Used in thermionic cathodes [, , ], transistors, and as a component in oxide-coated cathodes for electron emission. []

- Optics: Used in phosphors for lighting and display technologies. [, ]

- Catalysis: Employed as a heterogeneous catalyst for biodiesel production [] and organic synthesis. []

- Biomedical: Investigated for potential use in bone tissue engineering due to its biocompatibility. [, ]

Q11: How does strontium oxide influence the properties of cement clinker?

A12: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. [] Adding strontium oxide improves the early strength of cement, while incorporating strontium sulfate enhances the long-term strength. [, ]

Q12: How does the addition of strontium oxide affect glass-ceramic glazes?

A13: Adding strontium oxide to glass-ceramic glazes influences the recrystallization process of zirconium silicate, a key component affecting the glaze's properties. [] The addition of SrO modifies the microstructure, leading to a more homogenous distribution of zirconium silicate within the glaze. []

Q13: Can strontium oxide be used in sensors?

A14: Yes, strontium oxide has shown promise in sensing applications. For instance, strontium oxide-modified interdigitated electrodes have been developed for detecting the Squamous Cell Carcinoma antigen (SCC-Ag), a potential biomarker for cervical cancer. []

Q14: What is the environmental impact of strontium oxide?

A15: While strontium oxide itself is not highly toxic, its production and disposal should be managed carefully. Industrial waste like strontium slag, generated during strontium salt production, requires proper handling to minimize environmental risks. []

Q15: Are there any recycling or waste management strategies for strontium oxide?

A16: Research is exploring the use of strontium slag, a by-product of strontium salt production, as a potential source of strontium oxide for various applications. This approach promotes resource efficiency and waste minimization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.